Cas no 30236-31-8 (Methanesulfonamide,N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-)
Methanesulfonamide,N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonamide,N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-
- (-)-Sotalol
- (R)-Sotalol
- D-Sotalol
- l-Sotalol
- Methanesulfonamide,N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, (R)-
- Methanesulfonanilide, 4'-[1-hydroxy-2-(isopropylamino)ethyl]-, (-)- (8CI)
- NCGC00181114-01
- Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, (R)-
- CHEMBL252310
- PDSP2_000160
- PDSP1_000161
- NCGC00016553-01
- NS00098785
- AKOS040746463
- NCGC00015919-02
- N-[4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide
- DTXSID00184334
- (R)-N-(4-(1-hydroxy-2-(isopropylamino)ethyl)phenyl)methanesulfonamide
- NCGC00015919-01
- CAS-959-24-0
- NCGC00024899-01
- Tocris-0952
- 30236-31-8
- NCGC00016553-02
- BIDD:GT0533
- Lopac-S-0278
-
- Inchi: 1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/t12-/m0/s1
- InChI Key: ZBMZVLHSJCTVON-LBPRGKRZSA-N
- SMILES: S(C)(NC1C=CC(=CC=1)[C@H](CNC(C)C)O)(=O)=O
Computed Properties
- Exact Mass: 272.1196
- Monoisotopic Mass: 272.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 86.8Ų
Experimental Properties
- PSA: 78.43
Methanesulfonamide,N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S938189-5mg |
(-)-Sotalol |
30236-31-8 | ≥98% | 5mg |
¥2,520.00 | 2022-09-28 |
Methanesulfonamide,N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]- Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on Methanesulfonamide,N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-
Methanesulfonamide, N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]- (CAS No. 30236-31-8): A Comprehensive Overview
Methanesulfonamide, N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]- (CAS No. 30236-31-8) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide, has garnered considerable attention due to its potential therapeutic applications and unique chemical properties.
The chemical structure of Methanesulfonamide, N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]- is characterized by a phenyl ring substituted with a chiral amino alcohol moiety and a methanesulfonamide group. The presence of the chiral center at the amino alcohol position (denoted as (1R)) imparts enantiomeric specificity, which is crucial for its biological activity and pharmacological properties.
Recent studies have highlighted the potential of this compound in various therapeutic areas. One of the most notable applications is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide exhibits potent neuroprotective effects by modulating specific neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes it a promising candidate for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, this compound has also been investigated for its anti-inflammatory and analgesic effects. A study published in the European Journal of Pharmacology demonstrated that Methanesulfonamide, N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]- effectively inhibits the production of pro-inflammatory cytokines and mediators, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and chronic pain syndromes.
The pharmacokinetic profile of N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide has been extensively studied to understand its bioavailability, distribution, metabolism, and excretion. Preclinical data indicate that this compound has favorable oral bioavailability and a relatively long half-life, which are desirable attributes for a drug candidate. Furthermore, it exhibits low toxicity and good safety margins in animal models, supporting its potential for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of Methanesulfonamide, N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]- in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms related to neurological disorders and inflammatory conditions. These findings have generated considerable interest among researchers and pharmaceutical companies, leading to increased investment in further clinical studies.
The synthesis of N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide involves several steps, including the preparation of the chiral amino alcohol intermediate and subsequent coupling with methanesulfonyl chloride. Recent advancements in asymmetric synthesis techniques have improved the yield and purity of this compound, making it more accessible for large-scale production.
In conclusion, Methanesulfonamide, N-[4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]- (CAS No. 30236-31-8) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive target for drug development. Ongoing research and clinical trials are expected to further elucidate its potential benefits and pave the way for its use in treating various medical conditions.
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